molecular formula C11H22O2 B13808014 3,6-Dimethyloctanoic acid methyl ester

3,6-Dimethyloctanoic acid methyl ester

Cat. No.: B13808014
M. Wt: 186.29 g/mol
InChI Key: GHVLZOQDODBSTB-UHFFFAOYSA-N
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Description

3,6-Dimethyloctanoic acid methyl ester is an organic compound with the molecular formula C11H22O2. It is a methyl ester derivative of 3,6-dimethyloctanoic acid. This compound is part of the ester family, which are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethyloctanoic acid methyl ester can be synthesized through the esterification of 3,6-dimethyloctanoic acid with methanol in the presence of an acid catalyst. . The reaction typically involves heating the carboxylic acid with methanol and a strong acid, such as sulfuric acid, to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of fatty acid methyl esters (FAMEs) like this compound can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyloctanoic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: This reaction involves the breaking down of the ester into its corresponding carboxylic acid and alcohol.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethyloctanoic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethyloctanoic acid methyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its role in metabolic pathways or its use as a reactant in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyloctanoic acid methyl ester is unique due to its specific structure, which includes two methyl groups on the octanoic acid chain. This structural feature can influence its physical and chemical properties, making it distinct from other fatty acid methyl esters .

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

methyl 3,6-dimethyloctanoate

InChI

InChI=1S/C11H22O2/c1-5-9(2)6-7-10(3)8-11(12)13-4/h9-10H,5-8H2,1-4H3

InChI Key

GHVLZOQDODBSTB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)CC(=O)OC

Origin of Product

United States

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